

cefdinir storage conditions and stability

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Compound Focus: Δ2-Cefdinir

CAS No.: 934986-49-9

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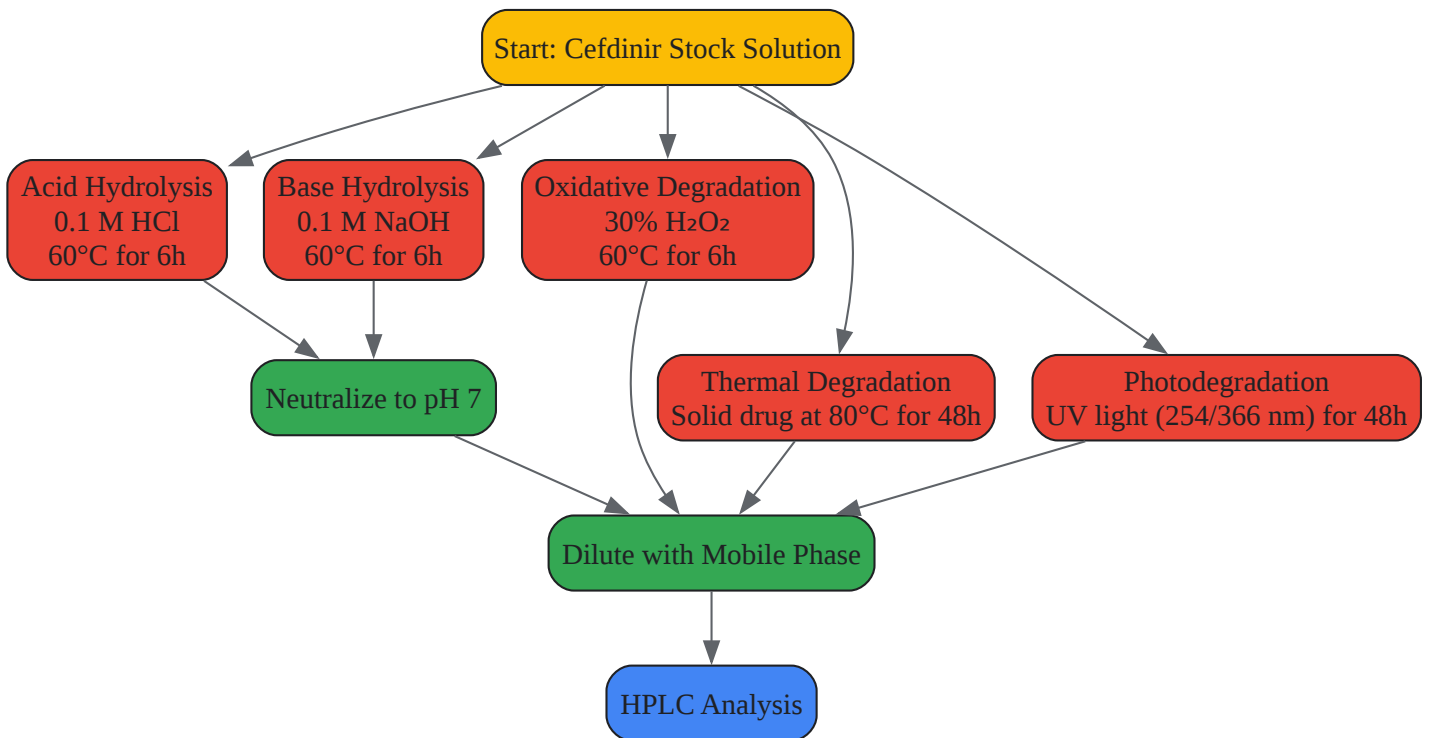
Cefdinir Stability Data Summary

Factor	Condition	Key Finding / Impact on Stability	Reference
General Storage (Suspension)	Room Temperature (≤ 25°C / 77°F)	Stable for 10 days after reconstitution. Discard unused portion after this period. [1] [2] [3]	Official Package Insert
Light	Protect from light	Recommended for both capsules and reconstituted suspension. [1] [2]	Official Package Insert
Acid Hydrolysis	0.1 M HCl, 60°C, 6 hours	Significant degradation; method separates degradants from parent drug. [4]	Forced Degradation Study
Base Hydrolysis	0.1 M NaOH, 60°C, 6 hours	Significant degradation; method separates degradants from parent drug. [4]	Forced Degradation Study
Oxidation	30% H ₂ O ₂ , 60°C, 6 hours	Significant degradation; method separates degradants from parent drug. [4]	Forced Degradation Study
Thermal Stress (Solid)	80°C, 48 hours	Significant degradation observed. [4]	Forced Degradation

Factor	Condition	Key Finding / Impact on Stability	Reference
			Study
Photolysis	UV Light (254 nm & 366 nm), 48 hours	Significant degradation observed. [4]	Forced Degradation Study

Experimental Protocol: Forced Degradation Study

Forced degradation studies help elucidate the inherent stability characteristics of cefdinir by identifying degradation products and establishing the stability-indicating power of analytical methods [4].



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Methodology Details

This workflow uses a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [4].

- Preparation of Solutions:
 - **Standard Solution:** Prepare a 1 mg/mL stock solution of cefdinir in a mixture of methanol and acetonitrile (4:1, v/v). Further dilute with the mobile phase to create calibration standards.
 - **Mobile Phase:** Combine water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a 13:5:2 (v/v/v) ratio. Filter and degas before use.
- HPLC Conditions:
 - **Column:** Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** UV at 286 nm
 - **Injection Volume:** 20 μL
 - **Temperature:** Room temperature

Frequently Asked Questions (FAQs) for Researchers

Q1: Does cefdinir require refrigeration? No, refrigeration is not required and is not recommended for cefdinir oral suspension. The official storage instruction is at controlled room temperature, not exceeding 25°C (77°F). The liquid suspension must be discarded 10 days after reconstitution [1] [2] [3].

Q2: What is the primary mechanism of cefdinir degradation? Cefdinir is susceptible to hydrolysis (both acidic and basic conditions) and oxidation. The beta-lactam ring in its structure can break under these stress conditions, leading to loss of antibacterial activity [4] [5]. It is also sensitive to thermal stress and photolysis [4].

Q3: How can I analyze cefdinir and its degradation products? A validated stability-indicating RP-HPLC method is effective. This method successfully separates cefdinir from its major degradation products formed under various stress conditions, allowing for accurate quantification of the intact drug [4]. Alternative spectrophotometric methods have also been developed for this purpose [6].

Q4: Are there any novel methods for degrading cefdinir in environmental samples? Recent research shows that bismuth titanate (Bi₄Ti₃O₁₂) nanoparticles can photocatalyze the degradation of cefdinir in water

under visible LED light with high efficiency (up to 98% under optimized conditions). This method is explored for remediating antibiotic-contaminated water [7].

Key Takeaways for Your Research

- **Standard Storage:** Adhere to room temperature storage and the 10-day shelf life for the liquid formulation.
- **Stability Profile:** Cefdinir is most unstable under hydrolytic (acid/base) and oxidative conditions; these are the most critical stresses to control during formulation and storage.
- **Analysis:** Use a stability-indicating HPLC method to accurately monitor the potency of cefdinir and the formation of degradants in your samples.

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